2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one is an organic compound with a complex structure that includes a morpholine ring and a phenyl group
Scientific Research Applications
2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one typically involves the reaction of 2,2-dimethylpropiophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenyl-1-propanol
- 2,2-Dimethylpropiophenone
- 2-Phenyl-2-propanol
Uniqueness
2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one is unique due to the presence of both a morpholine ring and a phenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-1-(2-phenylmorpholin-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEKUVWIBUDQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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